4-amino-1H-pyrazole-5-carbohydrazide

Kinase Inhibition CDK14 Covalent Inhibitors

4-Amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) features a distinctive vicinal 4-amino-5-carbohydrazide substitution pattern enabling unique cyclization to pyrazolo[4,3-d]pyrimidines—transformations inaccessible to regioisomeric analogs. This precise scaffold is critical for reproducible kinase inhibitor SAR studies (e.g., CDK family, SphK1). Available as a research-grade building block for focused library synthesis and hit-to-lead optimization. Verify exact CAS to ensure reactivity profile.

Molecular Formula C4H7N5O
Molecular Weight 141.134
CAS No. 1026783-39-0
Cat. No. B2763054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1H-pyrazole-5-carbohydrazide
CAS1026783-39-0
Molecular FormulaC4H7N5O
Molecular Weight141.134
Structural Identifiers
SMILESC1=NNC(=C1N)C(=O)NN
InChIInChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10)
InChIKeyIWVXNRFSMJECMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0): Chemical Properties and Kinase Scaffold Fundamentals


4-Amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) is a heterocyclic building block featuring a pyrazole ring with a 4-amino substituent and a 5-carbohydrazide moiety . With a molecular weight of 141.13 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused heterocyclic systems . The vicinal amino-hydrazide arrangement enables the construction of complex heterocycles like pyrazolo[4,3-d]pyrimidines, which are important pharmacophores in drug discovery [1].

Why 4-Amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) Cannot Be Replaced by Generic Pyrazole Analogs


The 4-amino-1H-pyrazole core is a privileged scaffold for kinase inhibition, with substitution patterns critically influencing target selectivity and potency [1]. The specific 4-amino-5-carbohydrazide arrangement in this compound provides a unique 'vicinal amino-hydrazide' functionality that is absent in generic pyrazoles or pyrazole-5-carbohydrazides lacking the 4-amino group [2]. This exact substitution pattern enables distinct synthetic transformations, such as cyclization to pyrazolo[4,3-d]pyrimidines, which are inaccessible to regioisomeric analogs like 5-amino-1H-pyrazole-4-carbohydrazide [3]. Interchanging compounds with similar CAS numbers but different substitution patterns will alter the reactivity profile and downstream biological activity, making precise chemical identity essential for reproducible research and valid SAR studies.

Quantitative Differentiation of 4-Amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) from Analogs and Alternatives


Scaffold for Covalent CDK14 Inhibitors: Distinct Kinase Selectivity Profile

The 4-amino-1H-pyrazole scaffold is a widely used kinase inhibitor template. SAR studies on a series of 4-amino-1H-pyrazoles as covalent CDK14 inhibitors identified FMF-04-159-2 as a potent covalent CDK14 inhibitor with a TAIRE kinase biased selectivity profile [1]. This demonstrates that the 4-amino-1H-pyrazole core can be elaborated to achieve specific kinase selectivity, a property that would be lost with alternative heterocyclic cores such as indazole or pyrrolo-pyrazoles.

Kinase Inhibition CDK14 Covalent Inhibitors

Precursor to Pyrazolo[4,3-d]pyrimidines: Access to PDE5 and Kinase Pharmacophores

The vicinal amino-hydrazide arrangement in 4-amino-1H-pyrazole-5-carbohydrazide enables its use as a direct precursor for the synthesis of pyrazolo[4,3-d]pyrimidines, a core structure found in numerous PDE5 inhibitors and kinase inhibitors [1]. In contrast, regioisomeric analogs like 5-amino-1H-pyrazole-4-carbohydrazide or simple pyrazole-5-carbohydrazides lacking the 4-amino group cannot undergo this specific cyclization to yield the identical [4,3-d] ring fusion pattern.

Heterocyclic Synthesis PDE5 Inhibitors Pyrazolopyrimidines

High-Yielding Hydrazinolysis Route to Indole-Pyrazole Conjugates with Superior Cytotoxicity

In the synthesis of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, hydrazinolysis of the corresponding ethyl ester proceeded in excellent yields [1]. Derivatives synthesized from this scaffold exhibited potent antiproliferative activity: compound 4Im showed a 52-fold greater potency than 5-fluorouracil against BT474 breast cancer cells (IC50 = 1.39 μM), while compound 4Ig was 8.6-fold more potent against BGC823 gastric cancer cells (IC50 = 0.71 μM) [1]. This demonstrates that the pyrazole-5-carbohydrazide core can be elaborated into highly potent anticancer agents with defined SAR.

Anticancer Cytotoxicity Indole-Pyrazole Hybrids

Scaffold for Potent Apoptosis Induction in Lung Cancer Cells

A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and evaluated against A549 lung cancer cells [1]. All compounds showed inhibitory effects on A549 cell growth. The lead compound 3e possessed the highest growth inhibitory effect and induced apoptosis of A549 lung cancer cells [1]. While a direct IC50 for the unsubstituted scaffold is not reported, this study confirms that the pyrazole-5-carbohydrazide core can be decorated to produce potent apoptosis inducers, a mechanism of action distinct from cytotoxic agents.

Apoptosis Lung Cancer A549

Potential for Selective Sphingosine Kinase 1 (SphK1) Inhibition

The pyrazole-5-carbohydrazide derivative SKI-178 acts as a potent, reversible, sphingosine-competitive and ATP-non-competitive inhibitor of SphK1 with excellent selectivity over SphK2 (Ki = 1.33 μM vs >>25 μM) . This demonstrates that the pyrazole-5-carbohydrazide scaffold can be optimized for high selectivity between closely related kinase isoforms. The compound efficiently induces apoptosis in several tumor cells with IC50 values ranging from 0.1-1.8 μM .

Sphingosine Kinase SphK1 Apoptosis

Lack of Significant Antibacterial Activity in Pyrazole-Hydrazide Derivatives

A 2023 study on new pyrazole-hydrazide derivatives, including compounds structurally related to 4-amino-1H-pyrazole-5-carbohydrazide, revealed a distinct absence of significant antibacterial efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus [1]. This negative result is valuable as it indicates that this scaffold is not a promising starting point for antibiotic development, saving resources and focusing efforts on areas with proven activity, such as kinase inhibition.

Antibacterial Selectivity Negative Data

Recommended Applications for 4-Amino-1H-pyrazole-5-carbohydrazide (CAS 1026783-39-0) Based on Evidence


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries

Use as a core scaffold for generating focused libraries targeting the CDK family or other kinases where 4-amino-1H-pyrazoles have shown activity [1]. The covalent inhibitor potential and established SAR provide a strong foundation for hit-to-lead optimization.

Chemical Biology: Development of Selective Chemical Probes

Elaboration of this scaffold to create selective chemical probes, particularly for kinases like SphK1 where isoform selectivity (Ki 1.33 μM for SphK1 vs >>25 μM for SphK2) has been demonstrated with related derivatives [1]. This enables dissection of kinase signaling pathways with reduced off-target effects.

Synthetic Methodology: Construction of Pyrazolo[4,3-d]pyrimidines

Employ as a key building block for the efficient synthesis of pyrazolo[4,3-d]pyrimidines, a privileged structure in PDE5 inhibitors and kinase-targeted therapeutics [1]. This avoids complex de novo construction of the fused heterocycle, improving synthetic efficiency.

Anticancer Drug Discovery: Apoptosis-Inducing Agents

Derivatize to generate apoptosis inducers for lung (A549) and other cancer cell lines, leveraging the demonstrated ability of pyrazole-5-carbohydrazide derivatives to induce programmed cell death [1]. This offers an alternative to traditional cytotoxic chemotherapies.

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